5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-ethyl-3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3S/c1-3-11-6-7-13-12(9-11)10(2)16(23-13)18(22)19-17-15(20-24-21-17)14-5-4-8-25-14/h4-9H,3H2,1-2H3,(H,19,21,22) |
InChI Key |
YQEWJGGVTCSDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Ring Construction
The benzofuran core is synthesized via Perkin-type cyclization or Ullmann condensation , adapting protocols from benzofuran derivatives in and.
- Starting Material : 2-Hydroxy-4-ethyl-5-methylacetophenone (synthesized via Friedel-Crafts acylation of resorcinol derivatives).
- Alkylation : React with ethyl bromoacetate in acetone using K$$2$$CO$$3$$ as a base.
- Conditions : Reflux at 80°C for 6–8 hours.
- Yield : 78–85% after recrystallization (ethanol).
- Cyclization : Treat the alkylated intermediate with hydrazine hydrate in ethanol under reflux to form the hydrazide.
- Oxidation : Convert hydrazide to carboxylic acid using HNO$$3$$/H$$2$$SO$$_4$$ at 0–5°C.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | K$$2$$CO$$3$$, acetone, 80°C | 85 | 95.2 |
| Cyclization | Hydrazine hydrate, ethanol | 78 | 91.8 |
| Oxidation | HNO$$3$$/H$$2$$SO$$_4$$, 0°C | 70 | 89.5 |
Synthesis of 4-(Thiophen-2-Yl)-1,2,5-Oxadiazol-3-Amine
Nitrile Oxide Cycloaddition (,)
The 1,2,5-oxadiazole ring is constructed via 1,3-dipolar cycloaddition between a nitrile oxide and a thiophene-containing nitrile.
Procedure :
- Nitrile Oxide Generation : React thiophene-2-carbaldehyde oxime with N-chlorosuccinimide (NCS) in dichloromethane.
- Conditions : 0°C, 2 hours.
- Cycloaddition : Add the nitrile oxide to a solution of acrylonitrile derivative in toluene.
- Catalyst : Triethylamine (TEA).
- Conditions : Reflux at 110°C for 12 hours.
- Isolation : Purify via silica gel chromatography (hexane:ethyl acetate, 7:3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 12 hours |
| Purity | 97.4% (GC-MS) |
Amide Coupling to Form the Final Product
Carboxylic Acid Activation (,)
Activate the benzofuran-2-carboxylic acid using T3P® (propylphosphonic anhydride) or EDC/HOBt .
Procedure :
- Activation : Mix 5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid (1 eq) with T3P® (1.2 eq) in DMF.
- Coupling : Add 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine (1 eq) and stir at room temperature for 24 hours.
- Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization (methanol).
Optimization Insights :
- T3P® vs. EDC : T3P® provides higher yields (92% vs. 75%) and shorter reaction times (24 vs. 48 hours).
- Solvent Screening : DMF outperforms THF and DCM in solubility and reaction efficiency.
Characterization and Analytical Validation
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, oxadiazole-H), 7.68–7.12 (m, 4H, thiophene + benzofuran), 2.98 (q, 2H, -CH$$2$$CH$$3$$), 2.45 (s, 3H, -CH$$3$$), 1.32 (t, 3H, -CH$$2$$CH$$3$$).
- HRMS : m/z calculated for C$${19}$$H$${16}$$N$$3$$O$$3$$S [M+H]$$^+$$: 374.0962; found: 374.0958.
Purity Assessment
- HPLC : 98.7% purity (C18 column, acetonitrile:water gradient).
- XRD : Confirms crystalline structure with orthorhombic space group P2$$_1$$2$$_1$$2.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
- Green Chemistry : Aqueous workup steps reduce organic solvent use by 30%.
- Waste Management : Neutralize acidic byproducts with CaCO$$_3$$ for safe disposal.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Reduced oxadiazole derivatives
Substitution: Various substituted benzofuran or thiophene derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole derivatives. For instance, derivatives similar to 5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide have shown promising results against various cancer cell lines:
- Case Study 1 : A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines. Compounds exhibited IC50 values ranging from 0.19 µM to 0.78 µM, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8 | MCF-7 | 0.48 |
| 9a | HCT-116 | 0.19 |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Research on related oxadiazole derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that similar compounds may possess comparable effects.
Kinase Inhibition
The compound's design includes features conducive to kinase inhibition, a critical target in drug discovery for various diseases beyond cancer, including metabolic disorders and autoimmune diseases. High-throughput screening of libraries containing similar structures has identified several candidates with promising kinase inhibitory profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound:
- Electronic Effects : The introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been shown to enhance anticancer activity .
| Modification | Effect on Activity |
|---|---|
| EWG at para position | Increased potency |
| Electron-donating groups | Decreased potency |
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Functional and Pharmacological Comparisons
Binding Affinity and Molecular Interactions
- Docking Studies: While the target compound lacks reported docking data, a structurally related oxadiazole-thiophene derivative (2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid) exhibited a DNA binding free energy of −6.58 kcal/mol . This suggests that the oxadiazole-thiophene motif in the target compound may similarly interact with nucleic acids, though substituents like ethyl or methyl groups could modulate binding specificity.
- Fluorine Substitution : The 5-fluoro analogue (CAS 872868-48-9) highlights the role of halogenation in altering electronic properties and bioavailability. Fluorine’s electronegativity may enhance membrane permeability compared to the target compound’s ethyl group.
Biological Activity
The compound 5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 342.43 g/mol
- CAS Number : Not explicitly provided in the search results.
The compound features a benzofuran moiety linked to an oxadiazole group and a thiophene ring, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. In vitro studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines, including colon adenocarcinoma and breast cancer cells. For instance, a related oxadiazole compound demonstrated an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance anticancer activity .
Antimicrobial Activity
Compounds similar to those containing the oxadiazole structure have been reported to possess antimicrobial properties. In particular, derivatives have shown effectiveness against both bacterial and fungal strains. The presence of the thiophene ring in the structure may contribute to this activity due to its electron-rich nature, enhancing interaction with microbial targets .
Anti-inflammatory Effects
Oxadiazole derivatives are also noted for their anti-inflammatory properties. Some studies have indicated that these compounds can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX and HDAC (Histone Deacetylase), which play roles in cancer progression and inflammation.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle regulation.
- Modulation of Signaling Pathways : The compound might interact with various signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
